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Abstract

1,4-Dibromo-2-methylbutane is a chiral, bifunctional alkylating agent of significant interest in
synthetic organic chemistry. Its value as a molecular building block stems from the differential
reactivity of its primary and secondary bromide leaving groups and the stereocenter introduced
by the methyl group. This guide provides a comprehensive technical overview of this reagent,
beginning with its fundamental physicochemical properties, anchored by its molecular weight.
We will delve into its synthesis and spectroscopic characterization, explore its key chemical
reactions and their underlying mechanisms, and highlight its applications as a versatile scaffold
in medicinal chemistry and drug development. This document is designed to equip researchers
with the necessary field-proven insights and detailed protocols to effectively utilize 1,4-
dibromo-2-methylbutane in their research endeavors.

The Significance of 1,4-Dibromo-2-methylbutane

1,4-Dibromo-2-methylbutane, with the CAS Registry Number 54462-66-7, is a halogenated
alkane that serves as a powerful intermediate in organic synthesis.[1][2] Its structure contains
two bromine atoms, one at a primary carbon and the other at a secondary carbon, which
imparts differential reactivity. The presence of a chiral center at the C-2 position makes it a
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valuable precursor for the enantioselective synthesis of complex target molecules, particularly
in the pharmaceutical industry.

This guide will cover the essential knowledge required to handle and utilize this reagent
effectively, from its core data to its practical application in the laboratory.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful
application in experimental design, ensuring accurate stoichiometry and proper handling.

Molecular Weight and Formula

The precise molecular weight of a compound is a critical parameter for all stoichiometric
calculations in a reaction. It ensures that molar equivalents are added correctly, which directly
impacts reaction yield, purity, and reproducibility.

e Chemical Formula: CsH10Br2[1][2][3]

¢ Molecular Weight: 229.94 g/mol [2][3][4][5][6]

Chemical Structure and Isomerism

The structure of 1,4-dibromo-2-methylbutane features a four-carbon chain with a methyl
group at the C-2 position and bromine atoms at the C-1 and C-4 positions. The carbon at the
C-2 position is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)-1,4-
dibromo-2-methylbutane and (S)-1,4-dibromo-2-methylbutane. The commercially available
material is often a racemic mixture.

e |[UPAC Name: 1,4-dibromo-2-methylbutane([2]

e SMILES: CC(CCBr)CBIr[2]

Tabulated Physical Data

The following table summarizes the key physical properties of 1,4-dibromo-2-methylbutane.
These values are crucial for procedures such as purification by distillation and for determining
appropriate reaction solvents.
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Property Value Source(s)
CAS Number 54462-66-7 [11[3]
Density 1.668 g/cm3 [3]

Boiling Point 198.7 °C at 760 mmHg [3]

Flash Point 73.1°C [3]
Refractive Index 1.5104 [3]

Synthesis and Purification

While 1,4-dibromo-2-methylbutane is commercially available, understanding its synthesis
provides insight into potential impurities and alternative production strategies. A common route
involves the bromination of 2-methyl-1,4-butanediol.

Detailed Laboratory Protocol for Synthesis

This protocol describes a robust method for synthesizing 1,4-dibromo-2-methylbutane from 2-
methyl-1,4-butanediol using phosphorus tribromide (PBrs), a classic and effective brominating
agent for primary and secondary alcohols.

Objective: To synthesize 1,4-dibromo-2-methylbutane.
Materials:
¢ 2-methyl-1,4-butanediol (1.0 eq)

e Phosphorus tribromide (PBr3) (0.8 eq, a slight excess relative to stoichiometry for two
brominations)

e Anhydrous diethyl ether
e Saturated sodium bicarbonate (NaHCOs3) solution
o Saturated sodium chloride (brine) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)
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e |ce bath
Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 2-methyl-
1,4-butanediol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

» Reagent Addition: Phosphorus tribromide is added dropwise via the dropping funnel to the
stirred solution over 1 hour. The causality here is critical: slow, cold addition is necessary to
control the highly exothermic reaction between PBrs and the alcohol, preventing side
reactions and solvent boiling.

o Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed
to warm to room temperature. It is then gently heated to reflux for 3-4 hours to ensure the
reaction goes to completion.

o Workup - Quenching: The reaction mixture is cooled again to 0 °C. The causality for cooling
before quenching is to safely manage the exothermic neutralization of any unreacted PBrs
and the resulting phosphorous acid when water is added. The mixture is slowly poured onto
crushed ice.

o Workup - Extraction: The mixture is transferred to a separatory funnel. The organic layer is
separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic
layers are washed sequentially with cold water, saturated NaHCOs solution (to neutralize
acidic byproducts), and finally with brine.

e Drying and Concentration: The organic layer is dried over anhydrous MgSQa, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator.

 Purification: The crude product is purified by vacuum distillation to yield pure 1,4-dibromo-2-
methylbutane. The reduced pressure is necessary to lower the boiling point and prevent
decomposition at high temperatures.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.
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Caption: Workflow for the synthesis and purification of 1,4-dibromo-2-methylbutane.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized or purchased material is a cornerstone of
scientific integrity. The following are the expected spectroscopic signatures for 1,4-dibromo-2-
methylbutane.

Technique Expected Features

Complex spectrum due to the chiral center
causing diastereotopic protons. Expect signals
for: -CHs (doublet), -CH2-Br (diastereotopic

1H NMR protons, complex multiplet), -CH- (multiplet),
and another -CHz-Br group (multiplet). Chemical
shifts for protons alpha to bromine will be in the

3.4-3.8 ppm range.

Expect 5 distinct signals corresponding to the
five unique carbon environments in the

13C NMR _ _
molecule. Carbons attached to bromine will be

shifted downfield (approx. 30-45 ppm).

The molecular ion peak (M*) should be visible
at m/z 228, 230, and 232 with a characteristic
Mass Spec (El) isotopic pattern for two bromine atoms (~1:2:1
ratio). Common fragmentation would involve the
loss of Br (M-79/M-81) and subsequent alkyl

fragments.

Key peaks will include C-H stretching (~2850-
R Spect 3000 cm~1) and a strong C-Br stretching
ectrosco
P Py absorption in the fingerprint region (~500-650

cm~1).

Chemical Reactivity and Mechanistic Insights

1,4-Dibromo-2-methylbutane is a classic substrate for nucleophilic substitution reactions,
primarily proceeding via an Sn2 mechanism. The primary bromide (at C-4) is sterically more
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accessible and thus more reactive towards nucleophiles than the secondary bromide (at C-1).
This differential reactivity can be exploited for selective functionalization.

A primary application is in the synthesis of substituted cyclic compounds. For example, reaction
with a primary amine can lead to the formation of a 3-methylpyrrolidine ring system, a common
scaffold in pharmaceuticals.

Diagram of Reactivity Pathways

Reactions of 1,4-Dibromo-2-methylbutane

1,4-Dibromo-2-methylbutane

1. R-NH2

Nucleophilic Substitution (SN2)

Monosubstituted Product

Nucleophile (e.g., R-NH2, R-O") (Selective at C-4)

Intramolecular Cyclization

Substituted Pyrrolidine/THF

Click to download full resolution via product page

Caption: Key reactivity pathways for 1,4-dibromo-2-methylbutane in synthesis.

Applications in Drug Development
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The structural features of 1,4-dibromo-2-methylbutane make it an attractive building block in
drug discovery. Similar bifunctional linkers are used to synthesize novel active pharmaceutical
ingredients (APIs).[7] The methyl group provides a point of steric definition and chirality, which
is critical for specific binding to biological targets like enzymes and receptors.

For instance, it can be used to synthesize chiral linkers for connecting two pharmacophores or
to build heterocyclic scaffolds that mimic natural products. The ability to introduce a deuterated
version of this molecule also opens pathways for studying drug metabolism and potentially
improving pharmacokinetic profiles.[7]

Logical Flow for a Drug Discovery Application

o l Scaffold Design ] | Reagent Selection | Library Synthesis Biological Screening o
Target Identification = = 5 - - - Lead Optimization
lRequlred Vector: Chiral 4-carbon Ilnkerl | 1,4-Dibromo-2-methylbutane | Parallel synthesis of analogs Identify lead compounds

Click to download full resolution via product page
Caption: Use of 1,4-dibromo-2-methylbutane in a typical drug discovery workflow.

Safety, Handling, and Storage

As with all alkyl halides, 1,4-dibromo-2-methylbutane should be handled with care. It is
expected to be a skin and eye irritant and may cause respiratory irritation.[3]

o Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically
resistant gloves (e.g., nitrile), is mandatory.[9]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and bases.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for
hazardous chemical waste.

Conclusion
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1,4-Dibromo-2-methylbutane is a highly versatile and valuable reagent for the synthesis of
complex organic molecules. Its utility is defined by its bifunctional nature, differential reactivity,
and inherent chirality. By understanding its fundamental properties, from its molecular weight to
its reactivity and safe handling requirements, researchers in drug development and other
scientific fields can effectively leverage this compound to construct novel chemical entities with
significant potential. This guide serves as a foundational resource to support such endeavors,
promoting both innovation and safety in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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